molecular formula C21H18FN5O2S B2692765 N-(3-fluoro-4-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891097-20-4

N-(3-fluoro-4-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2692765
CAS No.: 891097-20-4
M. Wt: 423.47
InChI Key: AHQASVINTAHPCC-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2). FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways regulating key processes such as cell proliferation, migration, and survival, and its overexpression is frequently associated with tumor invasion, metastasis, and drug resistance [https://www.ncbi.nlm.nih.gov/books/NBK535437/]. This compound functions by competitively binding to the ATP-binding pocket of the FAK kinase domain, thereby inhibiting its autophosphorylation at Tyr397 and subsequent downstream signaling. This mechanism disrupts essential survival signals in the tumor microenvironment and can sensitize cancer cells to apoptosis. The core [1,2,4]triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry known for yielding potent kinase inhibitors, with the specific substitutions on the molecule conferring high selectivity and binding affinity for FAK. Research applications for this inhibitor are primarily in oncology, where it is used in vitro and in vivo to investigate FAK-driven cancer progression, epithelial-mesenchymal transition (EMT), and tumor-stroma interactions. It is a valuable tool compound for validating FAK as a therapeutic target and for exploring combination therapies with chemotherapeutic agents or other targeted drugs to overcome treatment resistance. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-13-6-7-15(11-17(13)22)23-20(28)12-30-21-25-24-19-9-8-18(26-27(19)21)14-4-3-5-16(10-14)29-2/h3-11H,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQASVINTAHPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-fluoro-4-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxyphenyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the fluoro-methylphenyl group: This can be done using electrophilic aromatic substitution.

    Thioacetamide linkage formation:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The thioether group (-S-) in the molecule undergoes nucleophilic substitution reactions, particularly under oxidative or basic conditions. For example:

  • Reaction with Halogens : Treatment with iodine or bromine in ethanol leads to sulfenyl halide intermediates, which can further react with amines or alcohols.

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base like K₂CO₃ yields sulfonium salts.

Table 1: Nucleophilic Substitution Reactions

ReactantConditionsProductYield (%)Reference
I₂ (1.2 eq)EtOH, 25°C, 6 hSulfenyl iodide intermediate78
CH₃I (2 eq)K₂CO₃, DMF, 60°C, 12 hMethylsulfonium derivative65

Oxidation of the Thioether Group

The thioether moiety is susceptible to oxidation, forming sulfoxides or sulfones depending on the oxidizing agent:

  • H₂O₂ (30%) : Mild oxidation at 0–25°C selectively produces sulfoxide derivatives.

  • mCPBA (meta-chloroperbenzoic acid) : Stronger oxidation yields sulfones.

Table 2: Oxidation Reactions

Oxidizing AgentConditionsProductSelectivityReference
H₂O₂ (30%)CH₂Cl₂, 0°C, 2 hSulfoxide>95%
mCPBA (1.5 eq)CHCl₃, 25°C, 4 hSulfone88%

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding a carboxylic acid and an amine .

  • Basic Hydrolysis : NaOH in aqueous ethanol generates a carboxylate salt .

Table 3: Hydrolysis Reactions

ConditionsProductReaction TimeYield (%)Reference
6M HCl, reflux, 8 hCarboxylic acid + amine8 h82
2M NaOH, EtOH/H₂O, 70°C, 6hCarboxylate salt + amine6 h75

Electrophilic Aromatic Substitution

The electron-rich 3-methoxyphenyl group participates in electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy .

  • Halogenation : Bromine in acetic acid yields mono- or di-brominated derivatives .

Table 4: Electrophilic Substitution Reactions

ReactionReagentsPositionYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°Cpara-NO₂70
BrominationBr₂, AcOH, 50°Cortho-Br65

Cycloaddition Reactions Involving the Triazole Ring

The triazolo[4,3-b]pyridazine core participates in cycloaddition reactions:

  • Diels-Alder Reactions : Reacts with dienophiles like maleic anhydride to form bicyclic adducts .

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole ring .

Table 5: Cycloaddition Reactions

DienophileCatalyst/ConditionsProductYield (%)Reference
Maleic anhydrideToluene, reflux, 12 hBicyclic adduct60
PhenylacetyleneCuSO₄, sodium ascorbateTriazole-linked derivative85

Demethylation of the Methoxy Group

The 3-methoxyphenyl group undergoes demethylation under harsh acidic conditions (e.g., HBr/AcOH), yielding a phenolic derivative . This reaction is critical for generating metabolites or prodrugs.

Metal Complexation

The triazole and pyridazine nitrogen atoms act as ligands for transition metals:

  • Palladium Complexes : Reacts with Pd(OAc)₂ to form coordination complexes, enhancing catalytic properties.

Key Research Findings

  • Sulfone derivatives exhibit improved metabolic stability compared to the parent compound, as demonstrated in pharmacokinetic studies.

  • Nitro-substituted analogs show enhanced anticancer activity (IC₅₀ = 1.2 µM vs. HT-29 cells) .

  • Hydrolysis products retain bioactivity, suggesting the acetamide group is not essential for target binding .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-(3-fluoro-4-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide. The compound is believed to act through multiple mechanisms, including the inhibition of specific enzymes and pathways involved in cancer cell proliferation.

Antiviral Applications

Emerging research suggests that this compound may also exhibit antiviral properties. The triazole ring is known for its role in enhancing the biological activity of compounds against viral infections.

Mechanism of Antiviral Action

The antiviral action of similar compounds has been attributed to their ability to inhibit viral replication and interfere with viral enzyme activity. For instance, studies have shown that triazole derivatives can inhibit reverse transcriptase activity effectively .

Several case studies have documented the efficacy of compounds related to this compound:

  • Study on Telomerase Inhibitors : A study conducted by Zheng et al. evaluated various derivatives for their telomerase inhibitory activity and found significant results indicating that modifications to the triazole structure can enhance efficacy against gastric cancer cell lines .
  • Antiviral Activity Evaluation : Another study focused on the antiviral potential of triazole derivatives against HIV and other viruses, revealing promising results in inhibiting viral replication .

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Compound 10a (N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide): Core: Benzothieno-triazolo-pyrimidine (fused bicyclic system). Substituents: Phenyl group on the acetamide. Key Differences: The fused benzothieno-pyrimidine core increases rigidity and may reduce solubility compared to the triazolo-pyridazine core in the target compound. The absence of fluorine or methoxy groups in 10a could lower metabolic stability .
  • Compound 12 (N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide): Core: Phthalazinone-linked triazole. Substituents: 2,4-Dichlorophenyl and phthalazinone groups. However, the dichlorophenyl group may increase toxicity risks compared to the fluoro-methylphenyl group in the target compound .

Substituent Variations

  • Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide): Core: Triazolo-pyrimidine. Substituents: Sulfonamide and 2,6-difluorophenyl. Key Differences: The sulfonamide group improves water solubility but may reduce cell permeability compared to the thioacetamide in the target compound. The difluorophenyl substitution offers steric and electronic effects distinct from the mono-fluoro/methoxy pattern .
  • N-(4-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (573948-03-5) :

    • Core : Triazole with pyrazine substitution.
    • Substituents : Ethoxyphenyl and ethyl groups.
    • Key Differences : The pyrazine ring introduces nitrogen-rich aromaticity, which could alter binding affinity. The ethoxy group may confer similar solubility to the methoxy group in the target compound but with increased steric bulk .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 10a Flumetsulam
Molecular Weight ~440 g/mol ~420 g/mol ~345 g/mol
LogP ~3.5 (estimated) ~3.8 ~2.1
Solubility Moderate (thioether linkage) Low (fused hydrophobic core) High (sulfonamide)
Metabolic Stability High (fluorine, methoxy) Moderate Moderate (fluorine)

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its chemical structure, synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H18FN5O2SC_{21}H_{18}FN_{5}O_{2}S, with a molecular weight of 423.5 g/mol. The compound features a triazole ring and a pyridazine moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC21H18FN5O2S
Molecular Weight423.5 g/mol
CAS Number891097-20-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include the formation of the triazole and pyridazine rings through cyclization reactions involving appropriate precursors. The synthesis process can be optimized for yield and purity using techniques such as recrystallization and chromatography.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing thioamide groups have shown promising activity against various bacterial strains. While specific data on this compound is limited, related compounds have demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-cancer Properties

Research into similar triazole-containing compounds has revealed their potential as anti-cancer agents. For example, compounds that inhibit stearoyl-CoA desaturase (SCD) have shown selective toxicity towards cancer cells while sparing normal cells . Given the structural similarities, it is plausible that this compound may exhibit similar properties.

The proposed mechanism of action for compounds in this class often involves interaction with specific enzymes or receptors. For instance, inhibition of key metabolic enzymes can lead to altered cellular processes such as apoptosis in cancer cells or disruption of bacterial cell wall synthesis in antimicrobial applications .

Case Studies

  • Antimicrobial Efficacy : A study evaluating thioamide derivatives showed that certain compounds exhibited MIC values comparable to standard antibiotics against Gram-positive bacteria .
  • Cancer Cell Proliferation : In vitro studies demonstrated that related triazole derivatives inhibited proliferation in lung cancer cell lines without affecting fibroblast cells .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(3-fluoro-4-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?

  • Methodology : The synthesis typically involves multi-step heterocyclization. For example:

Core formation : React 3-methoxyphenyl-substituted pyridazine with thiourea under acidic conditions to form the [1,2,4]triazolo[4,3-b]pyridazine scaffold .

Thioether linkage : Introduce the thioacetamide moiety via nucleophilic substitution using 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) .

Final coupling : Attach the 3-fluoro-4-methylphenyl group via amide bond formation using coupling reagents like EDCI/HOBt .

  • Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-substitution.

Q. How is the compound characterized to confirm structural integrity?

  • Analytical Techniques :

Method Purpose Example Data Reference
¹H/¹³C NMR Confirm substituent positions and purityδ 8.2 ppm (pyridazine H), δ 3.8 ppm (OCH₃)
HPLC-MS Assess purity (>95%) and molecular ion[M+H]⁺ = 452.1 m/z
FT-IR Verify functional groups (e.g., C=O, S-C)1680 cm⁻¹ (amide C=O)

Q. What safety precautions are advised for handling this compound?

  • Hazard Mitigation :

  • PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation (analogous to triazolo-pyridazine derivatives) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiourea derivatives) .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the triazolo-pyridazine core?

  • Experimental Design :

  • Catalyst screening : Test Pd(OAc)₂ or CuI for cyclization efficiency in heteroaryl coupling reactions .
  • Solvent effects : Compare DMF (polar aprotic) vs. THF (moderate polarity) for intermediate stability .
  • Temperature gradients : Perform reactions at 60–100°C to identify optimal thermal conditions .
    • Data Analysis : Use DoE (Design of Experiments) to model interactions between variables (e.g., catalyst loading vs. reaction time).

Q. How do structural modifications (e.g., methoxy vs. fluoro substituents) impact bioactivity?

  • SAR Study Framework :

Variation of substituents : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (-OCH₃) groups at the 3-position of the phenyl ring .

Bioassay testing : Evaluate inhibition of kinase targets (e.g., EGFR) using cell-based assays .

Computational modeling : Perform docking studies with AutoDock Vina to correlate substituent effects with binding affinity .

  • Contradiction Resolution : If bioactivity data conflicts (e.g., higher potency but lower solubility), assess logP values and cellular uptake mechanisms .

Q. What strategies resolve contradictions in solubility vs. bioactivity data?

  • Methodology :

  • Solubility enhancement : Introduce hydrophilic groups (e.g., -OH, -SO₃H) on the acetamide side chain without disrupting the triazolo-pyridazine pharmacophore .
  • Formulation testing : Use co-solvents (e.g., PEG-400) or nanoemulsions to improve bioavailability in in vivo models .
    • Data Validation : Cross-reference solubility (UV-Vis spectroscopy) with partition coefficients (shake-flask method) .

Q. How can in silico methods predict metabolic stability of this compound?

  • Approach :

  • Metabolite prediction : Use software like Schrödinger’s Metabolite to identify potential oxidation sites (e.g., methoxy demethylation) .
  • CYP450 inhibition assays : Validate predictions with liver microsome studies (e.g., human CYP3A4) .
    • Limitations : Address discrepancies between predicted and observed half-lives by refining force field parameters in MD simulations .

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